molecular formula C16H19N3O2S B10843525 4-(4-Benzenesulfonamidophenyl)piperazine

4-(4-Benzenesulfonamidophenyl)piperazine

Cat. No.: B10843525
M. Wt: 317.4 g/mol
InChI Key: LHOHHFFMBNKDDU-UHFFFAOYSA-N
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Description

4-(4-Benzenesulfonamidophenyl)piperazine is an organic compound that features a piperazine ring substituted with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzenesulfonamidophenyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonamide with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and catalysts can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzenesulfonamidophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-benzenesulfonamidophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzenesulfonamidophenyl)piperazine is unique due to the presence of the benzenesulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with targeted biological activities, distinguishing it from other piperazine derivatives .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-piperazin-1-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-4-2-1-3-5-16)18-14-6-8-15(9-7-14)19-12-10-17-11-13-19/h1-9,17-18H,10-13H2

InChI Key

LHOHHFFMBNKDDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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